molecular formula C8H9NO B12439956 1-(Pyridin-4-YL)prop-2-EN-1-OL CAS No. 861232-34-0

1-(Pyridin-4-YL)prop-2-EN-1-OL

Cat. No.: B12439956
CAS No.: 861232-34-0
M. Wt: 135.16 g/mol
InChI Key: NQBKFQVIROMZEP-UHFFFAOYSA-N
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Description

1-(Pyridin-4-YL)prop-2-EN-1-OL is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, featuring a prop-2-en-1-ol group attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-4-YL)prop-2-EN-1-OL can be synthesized through several methods. One common approach involves the reaction of nicotinaldehyde with pyridinylethanone in the presence of glacial acetic acid and sodium acetate . The reaction conditions typically include stirring the reactants at room temperature for a specified period.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-YL)prop-2-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridine-4-carboxylic acid.

    Reduction: Formation of 1-(pyridin-4-yl)propan-1-ol.

    Substitution: Formation of various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridin-4-YL)prop-2-EN-1-OL is unique due to its specific substitution pattern on the pyridine ring and the presence of the prop-2-en-1-ol group

Properties

CAS No.

861232-34-0

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

1-pyridin-4-ylprop-2-en-1-ol

InChI

InChI=1S/C8H9NO/c1-2-8(10)7-3-5-9-6-4-7/h2-6,8,10H,1H2

InChI Key

NQBKFQVIROMZEP-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=NC=C1)O

Origin of Product

United States

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